Cas no 2138144-29-1 (Methyl 6-aminohex-2-ynoate)

Methyl 6-aminohex-2-ynoate 化学的及び物理的性質
名前と識別子
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- methyl 6-aminohex-2-ynoate
- EN300-787197
- 2138144-29-1
- Methyl 6-aminohex-2-ynoate
-
- インチ: 1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2,4,6,8H2,1H3
- InChIKey: PRBCJVNAMJLXLI-UHFFFAOYSA-N
- SMILES: O(C)C(C#CCCCN)=O
計算された属性
- 精确分子量: 141.078978594g/mol
- 同位素质量: 141.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 52.3Ų
Methyl 6-aminohex-2-ynoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787197-0.25g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 0.25g |
$1209.0 | 2024-05-22 | |
Enamine | EN300-787197-0.1g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 0.1g |
$1157.0 | 2024-05-22 | |
Enamine | EN300-787197-0.5g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 0.5g |
$1262.0 | 2024-05-22 | |
Enamine | EN300-787197-1.0g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 1.0g |
$1315.0 | 2024-05-22 | |
Enamine | EN300-787197-0.05g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 0.05g |
$1104.0 | 2024-05-22 | |
Enamine | EN300-787197-2.5g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 2.5g |
$2576.0 | 2024-05-22 | |
Enamine | EN300-787197-5.0g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 5.0g |
$3812.0 | 2024-05-22 | |
Enamine | EN300-787197-10.0g |
methyl 6-aminohex-2-ynoate |
2138144-29-1 | 95% | 10.0g |
$5652.0 | 2024-05-22 |
Methyl 6-aminohex-2-ynoate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Methyl 6-aminohex-2-ynoateに関する追加情報
Professional Introduction to Methyl 6-aminohex-2-ynoate (CAS No. 2138144-29-1)
Methyl 6-aminohex-2-ynoate, a compound with the chemical formula C₇H₉NO₂ and CAS number 2138144-29-1, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug development. The presence of both an amine group and a terminal alkyne moiety makes it a valuable building block for the synthesis of more complex molecules.
The< strong>Methyl 6-aminohex-2-ynoate molecule exhibits a high degree of reactivity, which is primarily attributed to its alkyne and amine functional groups. The terminal alkyne (—C≡CH) can participate in various chemical reactions such as hydrogenation, oxidation, and coupling reactions, while the amine group (—NH₂) can undergo acylation, alkylation, and condensation reactions. These properties make it an attractive candidate for the synthesis of pharmaceutical intermediates, agrochemicals, and specialty chemicals.
In recent years, there has been growing interest in the use of alkynes as key structural motifs in drug design. Alkynes provide a stable yet versatile platform for the introduction of diverse functional groups, enabling the creation of complex molecular architectures. One notable application of methyl 6-aminohex-2-ynoate is in the synthesis of peptidomimetics, where the alkyne group serves as a handle for further derivatization via click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Recent studies have demonstrated the utility of methyl 6-aminohex-2-ynoate in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize analogs of vasopressin receptor antagonists, which have shown promise in treating conditions such as hypertension and diabetes. The ability to modify the< strong>Methyl 6-aminohex-2-ynoate backbone allows for fine-tuning of pharmacological properties, leading to the discovery of more effective and selective drug candidates.
The< strong>Methyl 6-aminohex-2-ynoate molecule also finds applications in materials science, particularly in the synthesis of conjugated polymers and organic semiconductors. The alkyne group can be polymerized or incorporated into π-conjugated systems, resulting in materials with enhanced electronic properties. These materials are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
In addition to its synthetic utility, methyl 6-aminohex-2-ynoate has been investigated for its potential role in bioconjugation techniques. The amine group provides a site for covalent attachment to biomolecules such as peptides, proteins, and nucleic acids. This has opened up new avenues for drug delivery systems, diagnostic tools, and biosensors. For example, researchers have used methyl 6-aminohex-2-ynoate to link therapeutic agents to targeting ligands, enhancing their specificity and efficacy.
The< strong>CAS No. 2138144-29-1 identifier ensures that researchers can reliably obtain this compound from reputable suppliers while maintaining consistency across different batches. This level of standardization is crucial for reproducibility in scientific research and industrial applications. The compound's stability under various storage conditions also makes it a practical choice for long-term projects requiring multiple synthetic steps.
As our understanding of molecular interactions continues to evolve, so does the role of intermediates like methyl 6-aminohex-2-ynoate in drug discovery and materials science. Ongoing research efforts are focused on expanding the scope of applications for this compound by exploring new synthetic methodologies and developing novel derivatives with enhanced properties. The collaborative efforts of chemists, biologists, and engineers will undoubtedly lead to innovative solutions that benefit society.
In conclusion, methyl 6-aminohex-2-ynoate is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique structural features enable a wide range of chemical transformations, making it an indispensable tool for researchers working on pharmaceuticals, materials science, and bioconjugation techniques. As new applications are discovered and refined, this compound will continue to play a vital role in advancing scientific knowledge and technological innovation.
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